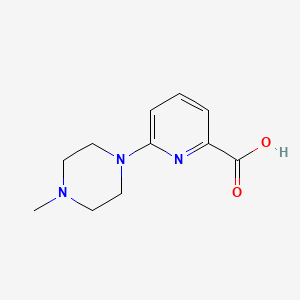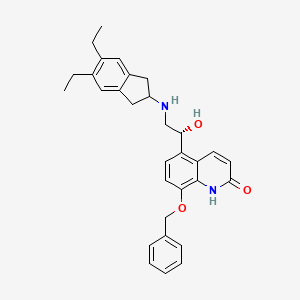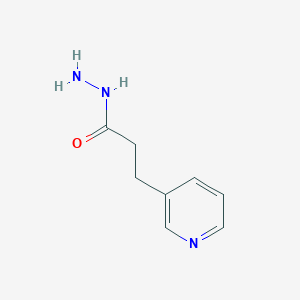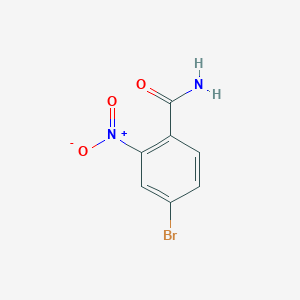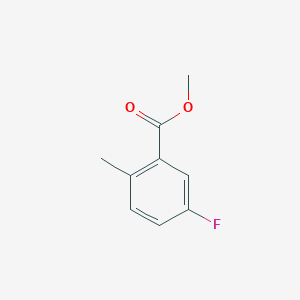
N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- N-(2-Hydroxyphenyl)acetamide, a related compound, is used as an intermediate in the natural synthesis of antimalarial drugs. Its synthesis involves chemoselective monoacetylation of 2-aminophenol (Magadum & Yadav, 2018).
- The synthesis of 4-Choloro-2-hydroxyacetophenone, another similar compound, is achieved through a multi-step process starting from 3-aminophenol, which involves acetylation, methylation, and Fries rearrangement (Teng, 2011).
Pharmacological Potential
- Novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, have been synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Certain derivatives demonstrated activities comparable to standard drugs (Rani, Pal, Hegde, & Hashim, 2016).
Anticonvulsant and Analgesic Activities
- Studies on primary amino acid derivatives have revealed that certain N'-benzyl 2-amino acetamides exhibit significant anticonvulsant and neuropathic pain relief properties (King et al., 2011).
- A series of new phenoxyacetamides have been synthesized and evaluated for anticonvulsant activity and neurotoxicity, showing potential as novel anticonvulsant agents (Pańczyk et al., 2018).
Insecticidal Applications
- Synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives has been conducted, showing promising insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, highlighting potential agricultural applications (Rashid et al., 2021).
Antimicrobial and Antitumor Activities
- Isoxazole derivatives, including aminophenols, have been synthesized and evaluated for antimicrobial and analgesic activities, showing significant results against various bacterial and fungal strains (Sahu et al., 2009).
- Aminoacetamide derivatives have been optimized for activity against Plasmodium falciparum, suggesting potential as novel antimalarial agents (Norcross et al., 2019).
- 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, including N-methoxy-N-methylacetamide, exhibit significant cytotoxic activity against cancer cell lines, indicating potential as anticancer agents (Dong et al., 2010).
Herbicidal Properties
- Novel N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives have been synthesized and shown to have herbicidal activities against dicotyledonous weeds, suggesting utility in agricultural weed control (Wu et al., 2011).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide is a crucial building block of many drug candidates . .
Mode of Action
It’s synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to parallel by-products and serial by-products .
Result of Action
As it’s a crucial building block of many drug candidates , it’s likely to have significant effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acylating reagents and undergo selective acylation reactions. The nature of these interactions involves the formation of specific bonds and the selective modification of the compound’s structure .
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes and impact metabolic pathways, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to interact with target biomolecules, resulting in the modulation of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization within the cell, making this an important aspect of its biochemical analysis .
Eigenschaften
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-12(9-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYCCOJQIHANMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
